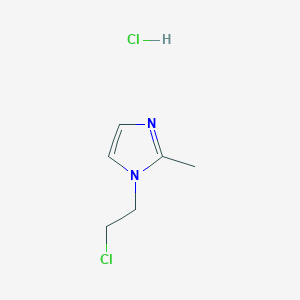
2,6-Diisopropylpyridine
Descripción general
Descripción
2,6-Diisopropylpyridine is a chemical compound with the molecular formula C11H17N . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of 2,6-disubstituted pyridines, such as 2,6-Diisopropylpyridine, has been reported in the literature . The main sequence involves a selective α-lithiation reaction with halogen functionalization followed by a Grignard reaction catalyzed by Fe (acac) 3 .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylpyridine consists of a pyridine ring substituted at the 2 and 6 positions with isopropyl groups . The molecular weight of this compound is 163.26 g/mol .
Aplicaciones Científicas De Investigación
Design of Pyridine-Based Probes
2,6-Diisopropylpyridine has been used in the strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers . This probe is capable of undergoing a wide variety of reactions and interactions due to the presence of a reactive alkyne functional group . This has led to a sharp rise in interest in utilizing the alkyne functionality for molecular recognition .
Metal Ion Sensing
The pyridine-derived scaffolds of 2,6-Diisopropylpyridine have been used for metal ion sensing at the molecular level . These compounds are found to bind Cu 2+ and Hg 2+ ions with different functionalities . The combination of Cu 2+ and Hg 2+ ions has been used to generate a molecular system exhibiting the OR logic operation .
Synthesis of 2,6-Diphenyl-Piperidin-4-One Derivatives
2,6-Diisopropylpyridine is used in the preparation of 2,6-diphenyl-piperidin-4-one derivatives . These derivatives are prepared from aromatic aldehyde and acetone in ammonium acetate .
Diels-Alder Reaction
4-Phenyl-2-amino-1,3-butadienes reacts with N-allyl benzaldimine through Diels-Alder reaction to afford 2,6-diphenyl-4-piperidinone derivative . This reaction is facilitated by the presence of 2,6-Diisopropylpyridine .
Interface Passivation
2,6-Diisopropylpyridine serves as a Lewis base enabling surface passivation of Lewis acid traps . This is particularly useful in the context of under-coordinated Pb ions .
Chemical Doping
2,6-Diisopropylpyridine also acts as a chemical dopant for [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) to improve its conductivity and mobility for efficient electron extraction and transport .
Propiedades
IUPAC Name |
2,6-di(propan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMVPZBLJZNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218466 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6832-21-9 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions "steric inhibition of solvation" specifically for 2,6-di-tert-butylpyridine and 2,6-diisopropylpyridine in water. Can you elaborate on what this means and how it affects the basicity of 2,6-diisopropylpyridine?
A1: Steric hindrance, in simple terms, refers to the repulsion between molecules due to the amount of space they occupy. In the context of solvation, bulky substituents like isopropyl groups in 2,6-diisopropylpyridine make it difficult for water molecules to approach and surround the nitrogen atom which is the basic center. This hindered interaction reduces the stabilizing effect of solvation on the protonated form of the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















